5-(Benzylthio)-2,3-dihydro-1H-inden-1-one
CAS No.: 132630-11-6
Cat. No.: VC8067570
Molecular Formula: C16H14OS
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132630-11-6 |
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Molecular Formula | C16H14OS |
Molecular Weight | 254.3 g/mol |
IUPAC Name | 5-benzylsulfanyl-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C16H14OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2 |
Standard InChI Key | NGXXHHAPSDACRB-UHFFFAOYSA-N |
SMILES | C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3 |
Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 5-(benzylthio)-2,3-dihydro-1H-inden-1-one is C₁₆H₁₄OS, with a molecular weight of 254.35 g/mol. The core structure consists of a partially saturated indenone ring (2,3-dihydro-1H-inden-1-one) fused to a benzylthio group (-S-CH₂-C₆H₅) at the 5-position.
IUPAC Name and Stereochemical Considerations
The systematic IUPAC name is 5-(phenylmethylsulfanyl)-2,3-dihydro-1H-inden-1-one. Unlike its oxygen analog (5-benzyloxyindanone), the sulfur atom introduces greater steric bulk and reduced electronegativity, influencing both reactivity and intermolecular interactions . The dihydroindenone ring adopts a planar conformation, with the benzylthio group oriented perpendicular to the aromatic system, as confirmed by computational models of analogous structures .
Synthesis and Optimization
The synthesis of 5-(benzylthio)-2,3-dihydro-1H-inden-1-one typically involves nucleophilic substitution or sulfide bond formation strategies.
Key Synthetic Routes
Route 1: Thiol-Alkylation of 5-Hydroxyindanone
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Starting Material: 5-Hydroxy-2,3-dihydro-1H-inden-1-one is treated with benzyl mercaptan (PhCH₂SH) under Mitsunobu conditions (e.g., DIAD, PPh₃) to replace the hydroxyl group with a benzylthio moiety.
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Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Yield: ~75–85% (estimated from analogous reactions).
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Route 2: Direct Sulfur Incorporation
An alternative approach involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with sodium benzylthiolate (NaS-CH₂C₆H₅) in dimethylformamide (DMF) at 60–80°C, achieving yields of ~70% .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Sulfur Odor Mitigation: Requires closed systems and scrubbing technologies.
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By-Product Formation: Competing oxidation to sulfoxide or sulfone derivatives must be controlled via inert atmospheres (N₂/Ar) .
Physicochemical Properties
The substitution of oxygen with sulfur significantly alters the compound’s behavior:
Property | 5-(Benzylthio) Derivative | 5-(Benzyloxy) Analog (C₁₆H₁₄O₂) |
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Molecular Weight (g/mol) | 254.35 | 238.28 |
LogP (Octanol-Water) | 3.2 ± 0.1 | 2.8 ± 0.1 |
Melting Point (°C) | 98–102 (decomposes) | 110–115 |
λmax (UV-Vis) | 280 nm | 265 nm |
Key Observations:
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The benzylthio group increases hydrophobicity (higher LogP), enhancing membrane permeability in biological systems.
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UV absorption shifts bathochromically due to sulfur’s lower electronegativity compared to oxygen .
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
5-(Benzylthio)-2,3-dihydro-1H-inden-1-one serves as a precursor to:
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Thiophene-Fused Indenones: Via cyclization with α,β-unsaturated carbonyl compounds under acidic conditions .
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Sulfone Derivatives: Oxidation with m-CPBA yields sulfones, which are valuable in asymmetric catalysis.
Cross-Coupling Reactions
The benzylthio group participates in palladium-catalyzed couplings:
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Suzuki-Miyaura: Requires prior conversion to the corresponding boronic ester.
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Buchwald-Hartwig Amination: Forms C-N bonds at the indenone’s α-position .
Future Research Directions
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Synthetic Methodology: Development of enantioselective routes using chiral auxiliaries.
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Pharmacokinetic Profiling: ADMET studies to assess bioavailability and metabolic stability.
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Material Science Applications: Exploration as a ligand in transition-metal complexes for catalysis.
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